molecular formula C₆H₁₀ClNO₃ B015905 Methyl 2-acetylamino-3-chloropropionate CAS No. 87333-22-0

Methyl 2-acetylamino-3-chloropropionate

Cat. No. B015905
CAS RN: 87333-22-0
M. Wt: 179.6 g/mol
InChI Key: IGKDMFMKAAPDDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 2-acetylamino-3-chloropropionate can be synthesized from N-acetylglycine, which is converted with N,N-dimethylformamide and phosphorus oxychloride into 4-dimethylaminomethylene-2-methyl-5(4H)-oxazolone, and then treated with methanol in the presence of potassium carbonate (Kralj et al., 1997). This compound is versatile in synthesizing various heterocyclic systems.

Molecular Structure Analysis

The orientation around the double bond for certain derivatives of methyl 2-acetylamino-3-chloropropionate has been established using X-ray analysis, providing insights into its molecular structure (Kralj et al., 1997).

Chemical Reactions and Properties

This compound exhibits diverse chemical reactivity, forming different products under varying conditions. For instance, with N-nucleophiles, it forms methyl 2-acetylamino-3-heteroarylaminopropenoates or fused pyrimidinoncs, while C-nucleophiles with an active methylene group afford substituted pyranones and fused pyranones (Kralj et al., 1997).

Scientific Research Applications

  • Summary of the Application : “Methyl 2-acetylamino-3-chloropropionate” is used in a three-component reaction with 2-naphthol and aromatic aldehydes. This reaction is performed in the presence of chlorosulfonic acid and yields 1-(acetylamino (aryl)methyl)-2-naphthols .
  • Methods of Application or Experimental Procedures : The one-pot, three-component reaction between aryl aldehydes, 2-naphthol, and acetonitrile in the presence of chlorosulfonic acid affords 1-[acetylamino(aryl)methyl]-2-naphthols in excellent yields . This reaction takes place cleanly with no need to use any other activator or catalyst .
  • Results or Outcomes : The reaction yields 1-[acetylamino(aryl)methyl]-2-naphthols in excellent yields . The compounds were compared with the corresponding compounds prepared by the reported procedures .

“Methyl 2-acetylamino-3-chloropropionate” is a chemical compound with the molecular formula C6H10ClNO3 . It is a white solid with a melting point of 74-76°C . It is used in the preparation of other chemical compounds .

“Methyl 2-acetylamino-3-chloropropionate” is a chemical compound with the molecular formula C6H10ClNO3 . It is a white solid with a melting point of 74-76°C . It is used in the preparation of other chemical compounds .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and can cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

methyl 2-acetamido-3-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10ClNO3/c1-4(9)8-5(3-7)6(10)11-2/h5H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKDMFMKAAPDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601335105
Record name N-Acetyl-3-chloroalanine methyl ester
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Molecular Weight

179.60 g/mol
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Product Name

Methyl 2-acetylamino-3-chloropropionate

CAS RN

87333-22-0, 18635-38-6, 40026-27-5
Record name N-Acetyl-3-chloroalanine methyl ester
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Record name (+-)-Methyl 2-(acetylamino)-3-chloropropionate
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Record name methyl 2-(acetylamino)-3-chloropropionate
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Record name L-Alanine, N-acetyl-3-chloro-, methyl ester
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Record name METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (±)-
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